N-Ethyl-2-(piperidin-4-yl)propanamide
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Overview
Description
N-Ethyl-2-(piperidin-4-yl)propanamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine widely used as a building block in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-(piperidin-4-yl)propanamide typically involves the reaction of piperidine derivatives with ethylating agents. One common method is the alkylation of 4-piperidone with ethyl bromide, followed by the reduction of the resulting intermediate . The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2-(piperidin-4-yl)propanamide undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or amides.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-Ethyl-2-(piperidin-4-yl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-Ethyl-2-(piperidin-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, piperidine derivatives are known to interact with opioid receptors, which can lead to analgesic effects . The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-N-(piperidin-4-yl)propanamide: A structurally similar compound with different substituents on the piperidine ring.
4-Fluoroisobutyrfentanyl: A fluorinated analog with similar pharmacological properties.
Uniqueness
N-Ethyl-2-(piperidin-4-yl)propanamide is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This substitution may enhance its solubility, stability, and interaction with molecular targets compared to other piperidine derivatives .
Properties
Molecular Formula |
C10H20N2O |
---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
N-ethyl-2-piperidin-4-ylpropanamide |
InChI |
InChI=1S/C10H20N2O/c1-3-12-10(13)8(2)9-4-6-11-7-5-9/h8-9,11H,3-7H2,1-2H3,(H,12,13) |
InChI Key |
QIQDSNMBWYCDBM-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C(C)C1CCNCC1 |
Origin of Product |
United States |
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